Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a chemical compound with the molecular formula C10H11FO2 . It is a derivative of the fluorophenyl group, which is a common structural motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-fluorophenyl)-2-oxoacetate can be analyzed using various spectroscopic techniques such as IR, 1HNMR, 13C NMR, and mass spectroscopy . The InChIKey for this compound is LLSZRAXUTMQVIF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2-(3-fluorophenyl)-2-oxoacetate has a molecular weight of 197.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 197.08520679 g/mol .
Scientific Research Applications
Synthesis of Pyrrole Derivatives
Ethyl 2-(3-fluorophenyl)-2-oxoacetate can be used in the synthesis of pyrrole derivatives . Pyrrole is a biologically active scaffold known for its diverse nature of activities. It’s found in many natural products and marketed drugs, which are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Production of Schiff Bases
This compound can also be used in the synthesis of Schiff bases . Schiff bases are a class of compounds that have shown promise in the treatment of infectious diseases. They have been found to have antimicrobial and antifungal activities .
Future Directions
properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJARUICGBSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377757 | |
Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110193-59-4 | |
Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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